1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime
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Overview
Description
1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime is a complex organic compound that features a unique structure combining isoindoline and benzyloxime moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime typically involves multiple steps. One common approach starts with the preparation of the isoindoline core, which can be synthesized through the reaction of phthalic anhydride with primary amines . The benzyloxime group is then introduced via a condensation reaction with benzyl hydroxylamine under acidic conditions . The final step involves coupling the isoindoline derivative with the benzyloxime derivative under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl hydroxylamine in the presence of a strong acid like hydrochloric acid.
Major Products
The major products formed from these reactions include oxo derivatives, reduced isoindoline compounds, and substituted benzyloxime derivatives .
Scientific Research Applications
1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime involves its interaction with specific molecular targets. The isoindoline moiety can bind to certain enzymes, inhibiting their activity and leading to various biological effects. The benzyloxime group may enhance the compound’s ability to penetrate cell membranes, facilitating its action within cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
- 3-phenylimino-2,3-dihydro-isoindol-1-one
- 3-(3,4-dihydro-1(2H)-quinolinyl)-1-propanamine
Uniqueness
1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime is unique due to its combined isoindoline and benzyloxime structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research.
Properties
IUPAC Name |
(E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-phenylmethoxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-18(24-26-17-19-8-3-2-4-9-19)20-12-7-13-23(14-20)25-15-21-10-5-6-11-22(21)16-25/h2-14H,15-17H2,1H3/b24-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIAPQMCPKOQOG-HKOYGPOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=CC=C1)/C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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